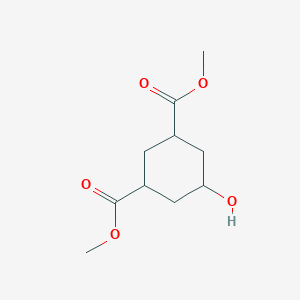

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOVBXKECSWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC(C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728982 | |

| Record name | Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113474-25-2 | |

| Record name | Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS 113474-25-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a versatile carbocyclic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its cyclohexane framework, adorned with a hydroxyl group and two methyl ester functionalities, presents a unique combination of stereochemical complexity and synthetic potential. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its potential applications as a key building block in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind the scientific principles and experimental methodologies discussed.

Physicochemical Properties and Structural Elucidation

This compound is an organic compound with the molecular formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol .[1][2][3] The core of the molecule is a cyclohexane ring, which imparts a three-dimensional structure that can exist in various chair and boat conformations. The stereochemistry of the hydroxyl and dicarboxylate groups significantly influences the molecule's overall shape and its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113474-25-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆O₅ | [1][2][3] |

| Molecular Weight | 216.23 g/mol | [1][2][3] |

| Appearance | Liquid or powder | [1][4] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Room temperature or 2-8°C | [2][5] |

| SMILES | COC(=O)C1CC(O)CC(C(=O)OC)C1 |

The presence of the hydroxyl group allows for hydrogen bonding, which can affect its solubility and reactivity.[1] The two methyl ester groups provide sites for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or amidation to form novel derivatives.

Synthesis of this compound

There are two primary synthetic routes to obtain this compound, both of which are of significant interest to the synthetic chemist. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.

Route 1: Catalytic Hydrogenation of Dimethyl 5-hydroxyisophthalate

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of dimethyl 5-hydroxyisophthalate.[] This reaction reduces the aromatic ring of the starting material to a cyclohexane ring, yielding the desired product.

Caption: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) in methanol.

-

Catalyst Addition: Carefully add 5% rhodium on alumina (Rh/Al₂O₃) to the solution at 0°C, followed by the addition of acetic acid. The rhodium catalyst is crucial for the efficient reduction of the aromatic ring under relatively mild conditions.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 55 psi with hydrogen and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue using column chromatography on silica gel to yield the pure this compound. A typical yield for this reaction is around 83%.[]

Route 2: Reduction of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate

An alternative synthetic approach involves the reduction of the ketone functionality in dimethyl 5-oxocyclohexane-1,3-dicarboxylate.[7] This method is particularly useful when the oxo-precursor is readily available.

Caption: Synthesis via Ketone Reduction.

Experimental Protocol: Ketone Reduction

-

Reaction Setup: Dissolve dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers of the product.

-

Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess reducing agent.

-

Extraction and Purification: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its structure and purity. The following spectroscopic techniques are typically employed.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for methoxy protons (-OCH₃) around 3.7 ppm. A multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH) between 3.5 and 4.0 ppm. Complex multiplets for the cyclohexane ring protons between 1.2 and 2.5 ppm. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups around 170-175 ppm. A signal for the carbon attached to the hydroxyl group (-CHOH) in the range of 65-75 ppm. Signals for the methoxy carbons (-OCH₃) around 52 ppm. Resonances for the other cyclohexane ring carbons between 20 and 45 ppm. |

| FTIR (cm⁻¹) | A broad O-H stretching band around 3400 cm⁻¹. Strong C=O stretching vibrations for the ester groups around 1730 cm⁻¹. C-O stretching bands between 1000 and 1300 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) at m/z 216. Fragmentation patterns may include the loss of a methoxy group (-OCH₃, m/z 185), a carbomethoxy group (-COOCH₃, m/z 157), and water (-H₂O, m/z 198). |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of new therapeutic agents. Cyclohexane derivatives are prevalent in medicinal chemistry, often serving as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[8]

Protein Degrader Building Block

One of the most promising applications of this molecule is as a "Protein Degrader Building Block".[5] Specifically, it can be incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9]

A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex.[10]

Caption: Role in PROTAC-mediated protein degradation.

The hydroxyl group on this compound provides a convenient handle for attaching the linker to either the POI ligand or the E3 ligase ligand. The cyclohexane ring acts as a semi-rigid spacer, and its stereochemistry can be fine-tuned to achieve the optimal distance and orientation for efficient ubiquitination and subsequent degradation of the target protein. The dicarboxylate functionalities offer additional points for chemical modification, allowing for the synthesis of a library of PROTACs with diverse linker properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][11][12][13][14]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its unique structural features make it an attractive component for the design of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0220989) [np-mrd.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160364) [np-mrd.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. benchchem.com [benchchem.com]

- 7. 1,3‐dimethyl 5‐hydroxycyclohexane‐1,3‐dicarboxylate [thesynnovator.com]

- 8. 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone [webbook.nist.gov]

- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 10. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 236596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

An In-Depth Technical Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant potential in synthetic chemistry and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, and applications of this molecule, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and two methyl ester functionalities.[1] This unique combination of functional groups—a secondary alcohol and two dicarboxylates—makes it a molecule of considerable interest. The hydroxyl group provides a site for hydrogen bonding and further chemical modification, while the ester groups can be hydrolyzed or used in a variety of coupling reactions.[1][2]

Its classification as a "Protein Degrader Building Block" by suppliers suggests its primary application is in the burgeoning field of targeted protein degradation (TPD), a revolutionary therapeutic modality.[3] Molecules like this are crucial for constructing bifunctional degraders such as PROTACs (Proteolysis-Targeting Chimeras), which leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide will explore the properties that make it a valuable component in such advanced applications.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.

Chemical Identifiers

-

IUPAC Name: this compound[4]

-

Synonyms: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, 5-hydroxy-cyclohexane-1,3-dicarboxylic acid dimethyl ester[1][5]

-

SMILES Code: COC(=O)C1CC(O)CC(C(=O)OC)C1[4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted through computational models, a standard and valuable practice in modern chemistry for estimating properties where experimental data is not yet published.

| Property | Value | Source |

| Physical State | Liquid or Powder[1][7] | CymitQuimica, ChemicalBook |

| Purity | ≥95% - 97% (Commercially Available) | [1][3][4] |

| Boiling Point | 309.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.49 ± 0.60 (Predicted) | [5] |

| LogP | 0.10960 (Predicted) | [5] |

| Polar Surface Area (PSA) | 72.83 Ų | [5] |

| Storage Conditions | Room Temperature or 2-8°C | [3][5] |

Structural Elucidation: A Spectroscopic Perspective

While a dedicated, published spectrum for this specific molecule is not widely available, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are derived from its constituent functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A sharp, intense peak would appear around 1730 cm⁻¹ due to the C=O stretching of the two ester groups. C-H stretching from the cyclohexane ring would be visible just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A patent detailing the synthesis of this compound provides confirmatory ¹H NMR data.[8] The spectrum shows a multiplet between 3.56-3.78 ppm, which integrates to 7 protons. This signal corresponds to the two methoxy groups (-OCH₃) and the proton on the carbon bearing the hydroxyl group (CH-OH). Additional multiplets for the aliphatic protons on the cyclohexane ring appear between 1.25-2.51 ppm.[8]

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the esters around 170-175 ppm. The methoxy carbons would appear around 50-55 ppm. The carbon attached to the hydroxyl group would be found around 65-75 ppm, with the remaining aliphatic carbons of the cyclohexane ring appearing further upfield.

-

The combination of these techniques provides a definitive fingerprint for the molecule, allowing for rigorous quality control and structural verification.

Synthesis and Purification Protocol

The synthesis of this compound is achieved through the catalytic hydrogenation of a commercially available aromatic precursor. This method is efficient and yields the desired product in high purity after chromatographic separation.

Experimental Workflow: Catalytic Hydrogenation

This protocol is adapted from a documented synthetic procedure.[8]

Causality: The choice of a Rhodium on Alumina (Rh/Al₂O₃) catalyst is critical. Rhodium is a highly effective catalyst for the reduction of aromatic rings (a benzene ring in this case) to their corresponding cycloalkanes under relatively mild conditions. Acetic acid is added to maintain an acidic environment, which can enhance the activity of the catalyst. The reaction is performed under hydrogen pressure to provide the necessary reducing agent.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of dimethyl-5-hydroxyisophthalate (3.50 g, 16.6 mmol) in methanol (60.0 mL), add 5% rhodium on alumina (0.80 g) at 0°C.[8]

-

Acidification: Add acetic acid (0.60 mL, 10.6 mmol) to the mixture.[8]

-

Hydrogenation: Place the reaction vessel on a shaker and pressurize with hydrogen gas to 55 psi. Allow the reaction to proceed at room temperature overnight.[8]

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purification: Purify the resulting residue using a flash chromatography system with a silica gel column. Elute with a gradient of 0% to 50% ethyl acetate in dichloromethane (DCM).[8]

-

Final Product: Combine the pure fractions and concentrate to yield this compound as the final product (typical yield: ~83%).[8]

This self-validating protocol includes a definitive purification step, ensuring that the final product meets the high-purity standards required for subsequent applications, particularly in drug discovery.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its utility as a versatile chemical intermediate.

Building Block for Targeted Protein Degraders

The primary documented application is as a building block for protein degraders.[3] The field of targeted protein degradation aims to co-opt the cell's ubiquitin-proteasome system to destroy specific proteins of interest. This is often achieved using PROTACs, which are heterobifunctional molecules containing:

-

A ligand that binds to the target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The structure of this compound is ideally suited for incorporation into these linkers. The hydroxyl group serves as a convenient attachment point (an "anchor") for one side of the PROTAC, while one or both of the ester groups can be hydrolyzed to carboxylic acids and coupled to the other part of the molecule. The cyclohexane core provides a semi-rigid, three-dimensional scaffold that can be crucial for achieving the optimal spatial orientation between the target protein and the E3 ligase.

Caption: Role of the title compound as a scaffold in PROTAC linkers.

Broader Context: Cyclohexane Derivatives in Therapeutics

Cyclohexane rings are common motifs in medicinal chemistry. They are considered "saturated bioisosteres" of benzene rings, meaning they can mimic the shape and size of an aromatic ring while offering different physicochemical properties, such as improved solubility and metabolic stability. The inclusion of cyclohexane derivatives in drug design is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store in a tightly sealed container. While some suppliers suggest room temperature storage[3][4], others recommend refrigeration at 2-8°C for long-term stability.[5] Adhering to the supplier's specific recommendation is best practice.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and trifunctional nature provide chemists with a versatile and valuable building block. Its direct relevance to the construction of targeted protein degraders places it at the forefront of therapeutic research, offering a scaffold to build next-generation medicines. This guide has provided the foundational knowledge necessary for scientists to confidently incorporate this molecule into their research and development workflows.

References

- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]

- 2. This compound | 113474-25-2 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]

- 5. lookchem.com [lookchem.com]

- 6. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, CasNo.113474-25-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 8. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

This guide provides a detailed analysis of the ¹H NMR spectrum of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, a molecule of interest in synthetic chemistry and drug development. The interpretation of its ¹H NMR spectrum is non-trivial due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexane ring. This document will delve into the stereochemical considerations, predict the ¹H NMR spectrum of the most stable isomer, and correlate this prediction with reported experimental data.

Stereochemical and Conformational Analysis: The Foundation of Spectral Interpretation

This compound possesses three stereocenters at positions 1, 3, and 5 of the cyclohexane ring. This gives rise to several possible diastereomers. The relative stereochemistry of the substituents (two carbomethoxy groups and one hydroxyl group) dictates the conformational preferences of the cyclohexane ring, which in turn profoundly influences the ¹H NMR spectrum.

The most stable conformation of a substituted cyclohexane is the one that minimizes steric strain, primarily by placing the bulky substituents in equatorial positions to avoid unfavorable 1,3-diaxial interactions. Considering this principle, the most stable stereoisomer is predicted to be the all-cis isomer, which can adopt a chair conformation where all three substituents occupy equatorial positions. This arrangement minimizes steric hindrance and is therefore expected to be the thermodynamically favored product in many synthetic routes.

Predicted ¹H NMR Spectrum of the All-cis (All-Equatorial) Isomer

Based on the all-cis stereoisomer in its all-equatorial chair conformation, we can predict the key features of its ¹H NMR spectrum. The molecule has a plane of symmetry passing through C5 and the C2-C6 bond, which simplifies the spectrum to some extent.

Predicted Chemical Shifts and Coupling Constants:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions (J, Hz) |

| H-1, H-3 | ~2.5 - 2.8 | Triplet of triplets (tt) or complex multiplet | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |

| H-5 | ~3.6 - 4.0 | Multiplet | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |

| OCH₃ (x2) | ~3.7 | Singlet | None |

| H-2ax, H-6ax | ~1.3 - 1.6 | Quartet or complex multiplet | J(gem) ≈ 12-15 Hz, J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |

| H-2eq, H-6eq | ~2.0 - 2.3 | Multiplet | J(gem) ≈ 12-15 Hz, J(ax,eq) ≈ 3-5 Hz, J(eq,eq) ≈ 2-4 Hz |

| H-4ax, H-4eq | ~1.4 - 1.8 | Multiplet | J(gem) ≈ 12-15 Hz, J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |

| OH | Variable (broad singlet) | Broad singlet | None |

Rationale for Predictions:

-

H-1 and H-3: These protons are in an axial position and are alpha to the electron-withdrawing carbomethoxy groups, leading to a downfield shift. They are coupled to the axial and equatorial protons on the adjacent methylene groups (C2 and C4/C6).

-

H-5: This axial proton is attached to the carbon bearing the hydroxyl group, which also causes a significant downfield shift. Its multiplicity will be complex due to coupling with the four neighboring protons on C4 and C6.

-

Methoxy Protons: The six protons of the two methyl ester groups are chemically equivalent due to the molecule's symmetry and will appear as a sharp singlet.

-

Methylene Protons (H-2, H-4, H-6): The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. Axial protons are typically found at a slightly higher field (more shielded) than their equatorial counterparts in the absence of other strong effects. The splitting patterns will be complex due to both geminal and vicinal coupling.

The following diagram illustrates the predicted conformational preference that forms the basis of our spectral analysis.

Correlation with Experimental Data

A reported ¹H NMR spectrum for this compound in CDCl₃ shows the following signals: δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3H). We can now attempt to reconcile our predictions with this experimental data.

-

δ 3.56-3.78 (m, 7H): This multiplet most likely encompasses the six protons of the two methoxy groups and the H-5 proton. The predicted chemical shift for the methoxy protons (~3.7 ppm) and the H-5 proton (~3.6-4.0 ppm) fall squarely within this range. The integration of 7H supports this assignment.

-

δ 2.15-2.51 (m, 5H): This downfield multiplet likely corresponds to the axial protons at C1 and C3, which are deshielded by the adjacent ester groups. The equatorial protons at C2 and C6, also somewhat deshielded, would also be expected in this region. The integration of 5H is consistent with the presence of H-1, H-3, H-2eq, H-6eq, and one of the H-4 protons.

-

δ 1.25-1.66 (m, 3H): This upfield multiplet would then account for the more shielded axial protons at C2 and C6, and the remaining proton at C4.

The broad nature of the reported multiplets suggests that the spectrum was likely acquired at a lower field strength or that the sample contains a mixture of diastereomers, leading to overlapping signals.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To obtain a well-resolved spectrum that would allow for a more definitive assignment and measurement of coupling constants, the following protocol is recommended.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is essential to resolve the complex multiplets.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. The use of a high-purity solvent is recommended to avoid extraneous peaks.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Tune and shim the spectrometer to achieve optimal field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, respectively.

-

The following diagram outlines the workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is complex, reflecting the rich stereochemistry and conformational behavior of this molecule. By considering the principles of conformational analysis, a predictive model for the spectrum of the most stable all-cis isomer can be constructed. This model aligns well with the broadly defined multiplets reported in the experimental literature. For a definitive and in-depth analysis, high-field, multidimensional NMR experiments are recommended. This guide provides a robust framework for researchers and scientists working with this and similar substituted cyclohexane systems.

Navigating Stereochemistry: A Technical Guide to the ¹³C NMR Chemical Shifts of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth technical exploration of the ¹³C NMR chemical shifts for the various stereoisomers of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. In the absence of direct experimental spectra in publicly available databases, this paper presents a comprehensive analysis based on established principles of NMR spectroscopy, including the profound influence of substituent stereochemistry on the chemical shifts within a cyclohexane ring. By dissecting the expected spectral patterns, this guide serves as a valuable predictive tool and a framework for the interpretation of experimental data for this and structurally related compounds.

Introduction: The Stereochemical Challenge

This compound is a substituted cyclohexane derivative with three stereocenters at positions 1, 3, and 5. The spatial arrangement of the hydroxyl and two methoxycarbonyl groups gives rise to multiple stereoisomers, each with unique three-dimensional conformations. These subtle differences in stereochemistry can have a profound impact on a molecule's biological activity and pharmacokinetic properties, making their unambiguous identification critical in pharmaceutical research.

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a distinct signal for each chemically non-equivalent carbon atom in a molecule.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's conformation and the orientation of its functional groups.[2] Consequently, each stereoisomer of this compound is expected to exhibit a unique ¹³C NMR fingerprint.

This guide will delve into the theoretical underpinnings of ¹³C NMR as applied to substituted cyclohexanes, predict the chemical shifts for the most stable chair conformations of the key stereoisomers, and provide a standardized protocol for acquiring experimental data.

The Conformational Landscape of this compound

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[3] For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky groups preferentially occupy the more stable equatorial position.[3]

For this compound, there are four possible diastereomers, each existing as a pair of enantiomers. For the purpose of ¹³C NMR (an achiral technique), we will focus on the diastereomers. The key to predicting their ¹³C NMR spectra lies in first determining the most stable chair conformation for each isomer.

The relative stereochemistry of the three substituents (hydroxyl and two methoxycarbonyl groups) at C1, C3, and C5 determines the conformational preference. We will consider the following representative isomers:

-

(1r,3r,5r)-isomer (all-cis): In this isomer, all three substituents are on the same face of the ring. To minimize 1,3-diaxial interactions, the most stable conformation will have all three substituents in equatorial positions.

-

(1r,3r,5s)-isomer (cis,cis,trans): This isomer has two adjacent substituents on one face and the third on the opposite face. The most stable conformation will prioritize placing the maximum number of bulky groups in equatorial positions.

-

(1r,3s,5r)-isomer (cis,trans,cis): Similar to the above, conformational analysis is required to determine the lowest energy chair form.

-

(1r,3s,5s)-isomer (all-trans): With alternating stereochemistry, this isomer's conformational preference will also be dictated by the minimization of steric strain.

Logical Relationship of Stereoisomers and Conformations

Caption: Relationship between stereoisomers and their stable conformations.

Predicting ¹³C NMR Chemical Shifts: A First-Principles Approach

The ¹³C chemical shift of a carbon atom in a cyclohexane ring can be predicted by starting with the chemical shift of cyclohexane itself (approximately 27.1 ppm) and then adding substituent chemical shift (SCS) increments for each functional group.[4] These increments, known as alpha (α), beta (β), gamma (γ), and delta (δ) effects, are highly dependent on the substituent's nature and its axial or equatorial orientation.

Substituent Effects of Hydroxyl and Methoxycarbonyl Groups

-

Hydroxyl Group (-OH):

-

Equatorial -OH: Exerts a significant deshielding (downfield shift) effect on the α-carbon (the carbon it is attached to) and a moderate deshielding effect on the β-carbons. The γ-carbon experiences a slight shielding (upfield shift).

-

Axial -OH: The deshielding effect on the α-carbon is less pronounced compared to an equatorial -OH. A key diagnostic feature is the significant shielding effect on the γ-carbons due to steric compression (the γ-gauche effect).[5]

-

-

Methoxycarbonyl Group (-COOCH₃):

-

Equatorial -COOCH₃: The ester group is electron-withdrawing and deshields the α-carbon. Its effect on the β and γ carbons is also generally deshielding, though to a lesser extent.

-

Axial -COOCH₃: Similar to the axial hydroxyl group, an axial ester group will exhibit a more pronounced shielding effect on the γ-carbons compared to its equatorial counterpart.

-

The carbonyl carbon of the ester group itself will resonate significantly downfield, typically in the 170-180 ppm region, while the methoxy carbon will appear around 50-60 ppm.[6]

Predicted ¹³C NMR Chemical Shifts for the (1r,3r,5r)-Isomer (All-Equatorial)

In this highly symmetrical isomer, all substituents are in the equatorial position. This leads to a simplified spectrum with fewer signals due to molecular symmetry.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1, C3 | ~45-55 | α-carbon to an equatorial -COOCH₃ group. Deshielded from the baseline cyclohexane value. |

| C5 | ~65-75 | α-carbon to an equatorial -OH group. Significantly deshielded. |

| C2, C4, C6 | ~30-40 | β-carbons to two substituents. Their exact shift will depend on the additive effects from both neighboring groups. |

| C=O | ~170-175 | Carbonyl carbons of the two equivalent ester groups. |

| -OCH₃ | ~50-55 | Methoxy carbons of the two equivalent ester groups. |

Differentiating Stereoisomers: The Power of the γ-Gauche Effect

The key to distinguishing between the different stereoisomers lies in the chemical shifts of the ring carbons, particularly those experiencing γ-gauche interactions. For an isomer where a substituent is forced into an axial position, the syn-axial γ-carbons will be shielded and appear at a higher field (lower ppm value) compared to the corresponding carbons in the all-equatorial isomer.

For example, in a conformation with an axial hydroxyl group at C5, the C1 and C3 carbons would experience a shielding γ-gauche effect, causing their signals to shift upfield relative to the all-equatorial isomer. This diagnostic upfield shift is a powerful tool for stereochemical assignment.[5]

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality ¹³C NMR spectra for structural elucidation, a standardized experimental procedure is crucial.

Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 10-50 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not pre-added to the solvent, a small drop can be introduced into the sample.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution should be clear and free of any particulate matter.

Workflow for ¹³C NMR Sample Preparation and Data Acquisition

Caption: A standard workflow for acquiring ¹³C NMR data.

Spectrometer Parameters

A standard proton-decoupled ¹³C NMR experiment should be performed. Typical acquisition parameters on a 400-600 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm to cover the full range of expected carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

Conclusion: A Predictive Framework for Structural Integrity

This guide provides a comprehensive theoretical framework for understanding and predicting the ¹³C NMR chemical shifts of this compound stereoisomers. By leveraging fundamental principles of conformational analysis and substituent effects, researchers can anticipate the spectral features of each isomer, aiding in the interpretation of experimental data and confirming stereochemical assignments. The provided experimental protocol offers a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectra. As the demand for structurally well-defined molecules in drug development continues to grow, a thorough understanding of advanced analytical techniques like ¹³C NMR is indispensable for ensuring the scientific integrity of novel chemical entities.

References

- 1. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]

- 2. mriquestions.com [mriquestions.com]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

IR spectroscopy analysis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, offering rapid and non-destructive molecular structure elucidation. This guide provides a comprehensive analysis of this compound, a molecule featuring a cyclohexane scaffold functionalized with both hydroxyl and ester groups. We will delve into the theoretical underpinnings of its IR spectrum, present a validated experimental protocol for data acquisition, and conduct a detailed interpretation of the spectral data. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to leverage IR spectroscopy for the robust characterization of complex organic molecules.

Introduction: The Molecular Blueprint

This compound (C₁₀H₁₆O₅) is a multifunctional organic compound built upon a cyclohexane ring.[1][2] Its structural significance lies in the simultaneous presence of three key functional groups: a secondary alcohol (-OH) and two methyl ester groups (-COOCH₃). This combination makes it a valuable intermediate in organic synthesis. The precise characterization of this molecule is paramount to ensure purity and confirm structural integrity before its use in subsequent applications.

Infrared spectroscopy excels in this role by probing the vibrational modes of a molecule's covalent bonds.[3] Each functional group possesses characteristic vibrational frequencies that, when irradiated with infrared light, absorb energy and generate a distinct signal in the spectrum. The resulting IR spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of the functional groups present.[4][5]

Theoretical Foundations: Decoding Molecular Vibrations

To interpret the spectrum of this compound, one must first understand the expected absorption frequencies for its constituent parts. The molecule's spectrum is a superposition of the vibrations from its hydroxyl, ester, and alkane functionalities.

The Hydroxyl (-OH) Group Signature

The alcohol group provides one of the most recognizable signals in an IR spectrum.

-

O-H Stretching: Due to extensive intermolecular hydrogen bonding, the O-H stretching vibration appears as a strong and characteristically broad absorption band in the 3550–3200 cm⁻¹ region.[6][7] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix, which creates a continuum of slightly different vibrational frequencies.

-

C-O Stretching: The stretching vibration of the associated carbon-oxygen single bond in a secondary alcohol like this one results in a strong absorption band typically found between 1300 and 1000 cm⁻¹.[8]

The Dimethyl Ester (-COOCH₃) Group Signature

The two ester groups yield several intense and highly diagnostic peaks. The analysis of this functional group often follows the "Rule of Three," referring to a pattern of three strong peaks that are characteristic of esters.[9]

-

Carbonyl (C=O) Stretching: This is typically the most intense and sharpest peak in the spectrum.[6] For a saturated aliphatic ester, this absorption occurs in the 1750–1735 cm⁻¹ range.[10][11] The high intensity is due to the large change in dipole moment that occurs during the C=O bond's stretching vibration.[12]

-

C-O Stretching: Esters possess two distinct C-O single bonds (C-O-C), which give rise to two strong absorption bands in the 1300-1000 cm⁻¹ region.[9][10] These correspond to the asymmetric and symmetric stretching vibrations of the C-C-O and O-C-C moieties.

The Cyclohexane Backbone Signature

The saturated hydrocarbon framework also contributes to the spectrum.

-

C-H Stretching: The stretching vibrations of the sp³-hybridized C-H bonds of the cyclohexane ring and methyl groups appear as strong peaks in the region just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹.[13][14]

-

C-H Bending: Methylene (-CH₂) and methyl (-CH₃) scissoring and bending vibrations are visible in the fingerprint region, notably around 1470-1450 cm⁻¹.[14]

Experimental Protocol: A Validated Workflow

Acquiring a high-quality IR spectrum requires meticulous sample preparation and a systematic approach to data collection. Given that this compound is a viscous liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is the preferred method for its simplicity and minimal sample requirement.[15][16]

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Accessory: ATR module with a diamond or germanium crystal.

-

Sample: this compound (1-2 drops).[17]

-

Cleaning Supplies: Isopropanol and lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal.[17] Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically perform the background subtraction, Fourier transform, and display the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: Clean the sample from the ATR crystal using isopropanol and lint-free wipes.

Recommended Instrument Parameters

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group and fingerprint vibrations.[15] |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without introducing unnecessary noise. |

| Number of Scans | 16-32 (co-added) | Improves the signal-to-noise ratio by averaging multiple scans.[15] |

| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce a clean spectrum. |

Experimental Workflow Diagram

Spectral Analysis and Interpretation

The resulting IR spectrum is a rich source of structural information. The analysis should be performed systematically, moving from the diagnostic region of higher wavenumbers to the complex fingerprint region.

Expected Absorption Bands

The following table summarizes the key vibrational modes and their expected positions in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |

| 3550–3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad[6][7] |

| 2960–2850 | Alkane (C-H) | C-H Stretch | Strong, Sharp[14] |

| 1750–1735 | Ester (C=O) | C=O Stretch | Very Strong, Sharp[10][11] |

| 1470–1450 | Alkane (-CH₂-) | C-H Bend (Scissoring) | Medium, Sharp |

| 1300–1000 | Ester & Alcohol (C-O) | C-O Stretch | Multiple Strong Peaks[8][9][10] |

Detailed Spectrum Breakdown

-

Hydroxyl Region (4000-3000 cm⁻¹): The first feature to identify is the prominent, broad absorption centered around 3400 cm⁻¹. This is the unmistakable signature of the hydrogen-bonded O-H stretching vibration, confirming the presence of the alcohol functional group.

-

C-H Region (3000-2800 cm⁻¹): Immediately to the right of 3000 cm⁻¹, a series of sharp, strong peaks will be observed. These correspond to the C-H stretching vibrations of the sp³ carbons in the cyclohexane ring and the two methyl ester groups.[13]

-

Carbonyl Region (1800-1700 cm⁻¹): A very strong and sharp absorption band located at approximately 1740 cm⁻¹ dominates this region. This peak is diagnostic for the C=O stretch of a saturated aliphatic ester, confirming the presence of the dicarboxylate functionality.[10][18] Its high intensity makes it a key landmark in the spectrum.[12]

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of information.

-

C-H Bending: Look for medium-intensity peaks around 1460 cm⁻¹ corresponding to C-H bending modes.

-

C-O Stretching: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will display several strong peaks. These arise from the coupled C-O stretching vibrations of both the alcohol and the two ester groups.[8][9] The presence of multiple strong absorptions here is highly characteristic of a hydroxy ester.

-

Confirmation: While individual peak assignment in this region is challenging, the overall pattern is unique to the molecule.[5] Comparing this region to a reference spectrum of this compound would provide definitive structural confirmation.

-

Conclusion

The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The key diagnostic peaks—a broad O-H stretch around 3400 cm⁻¹, a very strong ester C=O stretch near 1740 cm⁻¹, and multiple strong C-O stretches between 1300-1000 cm⁻¹—collectively validate the presence of the hydroxy and diester functionalities on the cyclohexane backbone. By following the robust experimental protocol and systematic interpretation guide presented here, researchers can confidently utilize FTIR spectroscopy for the qualitative analysis and quality control of this and other similarly complex molecules.

References

- 1. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 2. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

Mass spectrometry fragmentation pattern of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. As a molecule incorporating a cyclohexane core, a hydroxyl group, and two methyl ester functionalities, its fragmentation is governed by a series of predictable yet complex pathways. This document elucidates the primary fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal factors behind observed spectral data. Detailed experimental protocols, data interpretation tables, and mechanistic diagrams are provided to serve as an authoritative resource for researchers engaged in the structural characterization of related compounds.

Introduction: The Structural Context

This compound is a multifunctional organic compound whose structural elucidation is critical in various fields, from synthetic chemistry to metabolite identification. Mass spectrometry serves as a primary analytical tool for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that confirms its unique structure. The presence of competing fragmentation sites—the hydroxyl group and two ester functions on a flexible cyclohexyl ring—necessitates a nuanced understanding of mass spectrometric principles to accurately interpret the resulting spectra. This guide will deconstruct these fragmentation pathways, grounding the analysis in the fundamental principles of ion chemistry.

Ionization Techniques: A Deliberate Choice

The choice of ionization method is paramount as it dictates the nature of the initial ion and, consequently, its entire fragmentation cascade.

-

Electron Ionization (EI): This is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, producing a radical cation (M+•).[1] This excess energy promotes extensive fragmentation, providing a detailed and reproducible fingerprint of the molecule. However, for molecules with multiple functional groups like this compound, the molecular ion peak may be weak or entirely absent.[2][3]

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated ([M+H]+) or adducted (e.g., [M+Na]+) molecules with minimal in-source fragmentation.[1] Subsequent fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID). This approach allows for a more systematic deconstruction of the molecule and is particularly useful for confirming the precursor ion's mass.

The selection between EI and ESI is therefore a strategic one: EI is superior for library matching and detailed structural fingerprinting, while ESI-MS/MS excels at confirming molecular weight and probing specific fragmentation pathways from a known precursor.

Predicted Fragmentation Pathways

The fragmentation of this compound is a competitive process dominated by reactions characteristic of its constituent functional groups: alcohols and esters.

Electron Ionization (EI-MS) Fragmentation

Upon EI, the molecule forms a radical cation (M+•) with a mass-to-charge ratio (m/z) of 216. This high-energy species rapidly undergoes fragmentation through several key pathways.

-

Loss of Water (Dehydration): The hydroxyl group makes the molecule susceptible to the facile elimination of a neutral water molecule (18 Da), a hallmark fragmentation of cyclic alcohols. This leads to a prominent ion at m/z 198 .

-

α-Cleavage of Ester Groups: Alpha-cleavage, the breaking of the bond adjacent to a heteroatom, is a dominant pathway for esters.[4][5][6][7]

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da) to form a stable acylium ion at m/z 185 .

-

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the ring and the ester group leads to the loss of a carbomethoxy radical (59 Da), yielding an ion at m/z 157 .

-

-

McLafferty Rearrangement: This classic rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by β-cleavage.[8][9][10] While possible, the cyclic structure and substitution pattern of this specific molecule may lead to more complex rearrangements rather than a simple, classic McLafferty fragmentation. Ring strain and the presence of other labile sites make direct cleavage and neutral loss pathways more probable.

-

Sequential Fragmentations: The primary fragment ions undergo further decomposition. For example, the [M-H₂O]+• ion at m/z 198 can subsequently lose a methoxy radical to yield a fragment at m/z 167 .

References

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 2. GCMS Section 6.14 [people.whitman.edu]

- 3. youtube.com [youtube.com]

- 4. Electron impact fragmentation mechanisms of some cyclic esters with helical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Navigating the Matrix: A Technical Guide to the Solubility of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate in Common Organic Solvents

Abstract

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a molecule of significant interest in synthetic chemistry and drug development, serving as a versatile building block.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We delve into the physicochemical properties of the molecule, offering a predictive analysis of its solubility in common organic solvents. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Solubility in Chemical Applications

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in a multitude of scientific disciplines, including chemistry and pharmacology.[2][3] For researchers and professionals in drug development, understanding the solubility of a compound like this compound is fundamental for several reasons:

-

Reaction Kinetics: The rate and outcome of a chemical reaction are often dictated by the solubility of the reactants in the chosen solvent.

-

Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.

-

Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the choice of delivery vehicle.[4]

This guide aims to provide a detailed understanding of the solubility profile of this compound, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₅ | [5][6] |

| Molecular Weight | 216.23 g/mol | [5][6] |

| Polar Surface Area (PSA) | 72.83 Ų | [5] |

| Predicted LogP | 0.10960 | [5] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Inferred from structure |

| Hydrogen Bond Acceptors | 5 (two carbonyl oxygens, two ester oxygens, one hydroxyl oxygen) | Inferred from structure |

| Predicted Boiling Point | 309.0 ± 42.0 °C | [5] |

| Predicted Density | 1.210 ± 0.06 g/cm³ | [5] |

The presence of a hydroxyl group and two ester functionalities imparts a moderate polarity to the molecule, as indicated by its polar surface area (PSA) of 72.83 Ų.[5][7] The molecule possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atoms of the hydroxyl and ester groups) capabilities, suggesting its potential for interaction with a range of solvents.[1][7] The predicted LogP value of 0.10960 indicates a relatively balanced hydrophilic and lipophilic character.[5]

Predictive Analysis of Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of the solute. Given the compound's hydrogen bonding capabilities, it is expected to exhibit high solubility in lower alcohols like methanol and ethanol.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

These solvents possess significant dipole moments and can interact with the polar regions of the solute. Solvents like DMSO and acetone are excellent hydrogen bond acceptors and should effectively solvate the hydroxyl group. Therefore, good to moderate solubility is anticipated in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The interaction between nonpolar solvents and the polar functional groups of this compound is expected to be weak. While the cyclohexane backbone provides some nonpolar character, the polar functionalities will likely limit its solubility in these solvents. Consequently, low to negligible solubility is predicted in nonpolar solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Good to Moderate | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Negligible | Weak van der Waals forces are insufficient to overcome solute-solute interactions. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond predictive analysis, a robust experimental protocol is necessary for the quantitative determination of solubility. The following section outlines a detailed methodology based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[3]

Materials and Equipment

-

This compound (purity ≥97%)[8]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3] It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Conclusion

References

- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate|lookchem [lookchem.com]

- 6. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 113474-25-2 | Benchchem [benchchem.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Stereoisomers of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Abstract

The study of stereoisomerism is a critical aspect of modern drug development and chemical synthesis. Different stereoisomers of a molecule, while having the same chemical formula and connectivity, can exhibit profoundly different biological activities and physical properties.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, a substituted cyclohexane derivative. We will delve into the structural nuances of its stereoisomers, including cis-trans isomerism and enantiomerism, and discuss the underlying principles that govern their stability and interconversion. Furthermore, this paper will outline state-of-the-art methodologies for their synthesis, separation, and characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this molecular system.

Introduction: The Central Role of Stereoisomerism in Drug Development

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in organic chemistry with profound implications in pharmacology.[1][3] The spatial orientation of functional groups within a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, different stereoisomers of a drug can elicit distinct pharmacological responses, ranging from desired therapeutic effects to inactivity or even severe toxicity.[1][4][5] The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1][5]

Therefore, the ability to selectively synthesize, separate, and characterize stereoisomers is paramount in the development of safe and effective drugs.[2][4] This guide focuses on this compound as a model system to explore the principles and techniques associated with stereoisomer analysis.

Structural Analysis of this compound Stereoisomers

This compound possesses a cyclohexane ring, a flexible six-membered ring that adopts various non-planar conformations to minimize steric and angle strain.[6][7] The most stable of these is the chair conformation.[6][7] The substituents on the ring—a hydroxyl group at position 5 and two methoxycarbonyl groups at positions 1 and 3—can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring).

Cis-Trans Isomerism

The relative orientation of the substituents on the cyclohexane ring gives rise to cis-trans isomerism, a form of diastereomerism.[8][9][10]

-

Cis Isomers: The substituents are on the same side of the ring.[9][10]

-

Trans Isomers: The substituents are on opposite sides of the ring.[9][10]

For this compound, we must consider the relative positions of the three substituents. This leads to multiple possible diastereomers. For instance, the two methoxycarbonyl groups can be cis or trans to each other, and each of these can have the hydroxyl group in a cis or trans relationship to them.

The stability of these isomers is largely dictated by the steric interactions of the substituents. In general, conformers with bulkier groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions.[6]

Enantiomers and Chirality

Chirality arises when a molecule is non-superimposable on its mirror image.[2] Such non-superimposable mirror images are called enantiomers.[11][12] The presence of stereocenters (chiral centers) is a common source of chirality. In this compound, carbons 1, 3, and 5 are potential stereocenters, depending on the substitution pattern.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[11][12]

-

Diastereomers: Stereoisomers that are not mirror images of each other.[11][12][13] Cis-trans isomers are a type of diastereomer.[14]

The combination of cis-trans isomerism and the presence of multiple stereocenters results in a complex mixture of stereoisomers for this molecule, including pairs of enantiomers and diastereomers.

Diagram: Stereoisomeric Relationships

Caption: Classification of stereoisomers for the target molecule.

Synthesis and Separation of Stereoisomers

The preparation of specific stereoisomers of this compound typically involves stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

A common synthetic route involves the hydrogenation of dimethyl 5-hydroxyisophthalate.[15] The stereochemical outcome of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, using a heterogeneous catalyst like rhodium on alumina can lead to a mixture of stereoisomers.[15] Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.

Resolution of Racemic Mixtures

When a synthesis yields a mixture of enantiomers (a racemate), resolution techniques are employed to separate them.

-

Chiral Chromatography: This is a powerful technique for separating enantiomers.[16][17] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[17][18] Since diastereomers have different physical properties, they can often be separated by crystallization. The separated diastereomers are then converted back to the individual enantiomers.

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: Choose a suitable chiral stationary phase, such as one based on cellulose or amylose derivatives.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector.

-

Fraction Collection: Collect the fractions corresponding to each separated enantiomer.

-

Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.).

Analytical Characterization of Stereoisomers

Accurate characterization of the isolated stereoisomers is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.[19] This information can be used to assign the relative stereochemistry (cis or trans) of the substituents.

-

¹³C NMR: Provides information about the carbon skeleton and can help distinguish between different stereoisomers.[19]

-

2D NMR Techniques: Techniques like COSY, HSQC, and NOESY can provide more detailed information about the connectivity and spatial proximity of atoms, aiding in the unambiguous assignment of stereochemistry.

Table: Representative ¹H NMR Data for a Stereoisomer

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.55 | m | - |

| H-3 | 2.60 | m | - |

| H-5 | 4.10 | m | - |

| OCH₃ | 3.68 | s | - |

| OCH₃ | 3.72 | s | - |

Note: This is hypothetical data for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra under achiral conditions, diastereomers can sometimes show differences in their fragmentation patterns. The fragmentation of cycloalkanes often involves the loss of small neutral molecules like ethylene.[20][21]

X-ray Crystallography